molecular formula C10H10O2S B14313036 (Buta-1,3-diene-2-sulfonyl)benzene CAS No. 109802-71-3

(Buta-1,3-diene-2-sulfonyl)benzene

Cat. No.: B14313036
CAS No.: 109802-71-3
M. Wt: 194.25 g/mol
InChI Key: DNEBOMCXQRTIMU-UHFFFAOYSA-N
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Description

(Buta-1,3-diene-2-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a buta-1,3-diene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Buta-1,3-diene-2-sulfonyl)benzene typically involves the reaction of buta-1,3-diene with sulfonyl chloride in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Organic solvents such as dichloromethane or toluene

    Catalysts: Bases like triethylamine or pyridine to facilitate the reaction

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (Buta-1,3-diene-2-sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Sulfonic acids or sulfonates

    Reduction: Sulfides or thiols

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

(Buta-1,3-diene-2-sulfonyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of (Buta-1,3-diene-2-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound. The conjugated diene system allows for resonance stabilization, which can affect the compound’s chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber and polymers.

    Benzene: A fundamental aromatic compound with widespread applications in organic chemistry and industry.

    Sulfonyl Chloride: A reactive intermediate used in the synthesis of sulfonyl-containing compounds.

Uniqueness: (Buta-1,3-diene-2-sulfonyl)benzene is unique due to the combination of a conjugated diene system and a sulfonyl group attached to a benzene ring. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

109802-71-3

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

buta-1,3-dien-2-ylsulfonylbenzene

InChI

InChI=1S/C10H10O2S/c1-3-9(2)13(11,12)10-7-5-4-6-8-10/h3-8H,1-2H2

InChI Key

DNEBOMCXQRTIMU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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